![molecular formula C23H19N3O2 B346212 6-[2-(2-甲氧基苯氧基)乙基]-6H-吲olo[2,3-b]喹喔啉 CAS No. 637756-17-3](/img/structure/B346212.png)

6-[2-(2-甲氧基苯氧基)乙基]-6H-吲olo[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

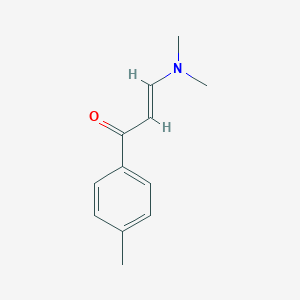

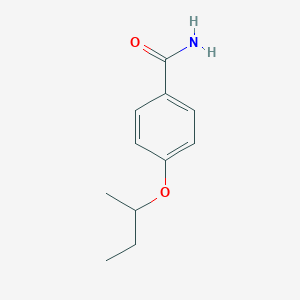

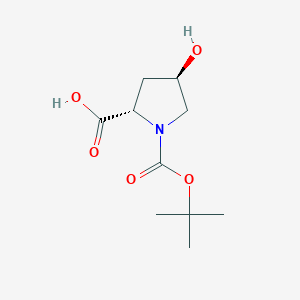

“6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C23H19N3O2 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a class of compounds that exhibit a wide range of biological properties . These compounds are structurally similar to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives has been achieved through various methods over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .

Molecular Structure Analysis

The molecular structure of “6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is characterized by an electron-rich indole unit fused with the electron-deficient quinoxaline moiety . This inbuilt donor–acceptor (D–A) system is sensitive towards the substituting position and strength of electron-donating groups .

Chemical Reactions Analysis

The most frequently employed synthetic route to indolo-[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine .

Physical And Chemical Properties Analysis

The opto-electronic properties and thermal stability of indolo-quinoxalines can be tuned by modifying the donor substituent in the D–A framework . The photophysical properties of these molecules, such as intramolecular charge transfer transitions and emission, were influenced by the nature of the peripheral amines .

科学研究应用

Anticancer Properties

6H-Indolo[2,3-b]quinoxalines have garnered attention due to their potential as anticancer agents. These compounds exhibit cytotoxic effects against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . Their structural similarity to the natural alkaloid ellipticine, a known antitumor agent, underscores their promise in cancer research.

DNA Duplex Stabilization

Indolo[2,3-b]quinoxalines are reported to stabilize DNA duplexes, which could have implications in drug design and gene therapy . Understanding their interaction with DNA is crucial for developing targeted therapies.

Antiviral Activity

Certain indole-fused quinoxaline compounds possess antiviral properties . Investigating their mechanisms of action and specificity against viral pathogens is essential for antiviral drug development.

Anti-Inflammatory Potential

Indolo[2,3-b]quinoxalines may exhibit anti-inflammatory activity . Further studies are needed to explore their efficacy and safety in managing inflammatory conditions.

Antimalarial Applications

Some 6H-indolo[2,3-b]quinoxalines have demonstrated anti-malarial activity . Investigating their mode of action and optimizing their pharmacokinetics could lead to novel antimalarial drugs.

1,2,3-Triazole Conjugates

Combining indolo[2,3-b]quinoxaline moieties with 1,2,3-triazoles offers exciting prospects. Triazoles have diverse applications as agrochemicals, pharmaceuticals, and more . By incorporating both pharmacophores into a single molecule, researchers can explore synergistic effects and enhance therapeutic properties.

Leishmanial Activity

Specific quinoxaline derivatives have shown potency against leishmanial strains . Investigating their efficacy, safety, and potential mechanisms of action is crucial for addressing leishmaniasis.

Novel Synthetic Routes

Recent research has proposed effective synthetic routes for obtaining N-substituted 6H-indolo[2,3-b]quinoxalines . These methods could facilitate the development of new derivatives with improved properties.

作用机制

Target of Action

Similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have been reported to exhibit a wide range of biological properties . They are known to interact with DNA, stabilizing the DNA duplex .

Mode of Action

It’s worth noting that indolo[2,3-b]quinoxaline derivatives, which share a similar structure, are reported to be important dna-intercalating agents . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with processes such as replication and transcription.

Biochemical Pathways

Given the dna-intercalating properties of similar compounds, it can be inferred that the compound may affect pathways involving dna replication and transcription .

Result of Action

Similar compounds have shown cytotoxic effects against various human cancer cell lines . This suggests that 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline may also have potential anticancer properties.

未来方向

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring new methods for the synthesis of these derivatives and evaluating their potential applications in various fields .

属性

IUPAC Name |

6-[2-(2-methoxyphenoxy)ethyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-27-20-12-6-7-13-21(20)28-15-14-26-19-11-5-2-8-16(19)22-23(26)25-18-10-4-3-9-17(18)24-22/h2-13H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSUEKOHCABMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)

![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)